[2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol

Coordination Chemistry Chiral Ligand Design Crystal Engineering

[2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol (CAS 63285-63-2) is a heterocyclic organic compound belonging to the 4,5-dihydro-1,3-oxazole (oxazoline) class, characterized by a 2-aryl substitution pattern bearing an ortho-hydroxymethyl group (C12H15NO2, exact mass 205.1103 Da). The molecule features a chiral center at the 4-position of the oxazoline ring bearing an ethyl substituent, making it accessible in enantiomerically enriched forms and positioning it as a versatile chiral precursor for bidentate N,O-ligands, functional monomers, and metal–organic architectures.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 63285-63-2
Cat. No. B12882686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol
CAS63285-63-2
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCCC1COC(=N1)C2=CC=CC=C2CO
InChIInChI=1S/C12H15NO2/c1-2-10-8-15-12(13-10)11-6-4-3-5-9(11)7-14/h3-6,10,14H,2,7-8H2,1H3
InChIKeyVNGFWAKYAHLXDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol (CAS 63285-63-2): A Chiral Oxazoline Building Block for Asymmetric Ligand Design and Functional Polymers


[2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol (CAS 63285-63-2) is a heterocyclic organic compound belonging to the 4,5-dihydro-1,3-oxazole (oxazoline) class, characterized by a 2-aryl substitution pattern bearing an ortho-hydroxymethyl group (C12H15NO2, exact mass 205.1103 Da) . The molecule features a chiral center at the 4-position of the oxazoline ring bearing an ethyl substituent, making it accessible in enantiomerically enriched forms and positioning it as a versatile chiral precursor for bidentate N,O-ligands, functional monomers, and metal–organic architectures . Its primary documented utility lies in coordination chemistry and asymmetric catalysis, where the compound serves as a synthetic intermediate for phenolate–oxazoline ligands and chiral maleimide monomers [1][2].

Why Generic Oxazoline Substitution Fails: Substitution-Region, Hydroxymethyl Donor Strength, and Stereochemical Provenance Dictate Functional Performance in [2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol


Interchanging oxazoline ligands without controlling for the specific ortho-hydroxymethyl substitution pattern on the phenyl ring and the 4-ethyl stereochemistry leads to predictable functional degradation across multiple application domains. The ortho-hydroxymethyl group in [2-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol provides a neutral oxygen donor for metal coordination, distinct from the anionic phenolate oxygen in the closely related 2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenol, fundamentally altering the denticity, charge, and geometry of resulting metal complexes [1]. When this compound is incorporated into chiral maleimide monomers, the 4-ethyl substituent establishes a defined stereochemical environment that directly governs the optical activity of the resulting polymer; replacement with an achiral 4,4-dimethyl analog yields polymers lacking asymmetric induction capability [2]. Furthermore, substitution at the para-position of the phenyl ring (as in regioisomeric corrosion inhibitor C1) relocates the hydroxymethyl group away from the oxazoline nitrogen, abolishing the chelating N,O-bite angle that is structurally encoded in the ortho-substituted target compound [3]. These structural determinants are not interchangeable; each variation produces a functionally distinct molecule with divergent coordination chemistry, polymerization behavior, and application suitability.

Quantitative Differentiation Evidence for [2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol Against Closest Structural Analogs and Alternatives


Evidence 1: Nickel(II) Square-Planar Coordination Geometry Defined by the 4-Ethyl-Substituted Oxazoline–Phenolate Ligand Framework

When the phenol analog 2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenol (prepared from 2-hydroxybenzonitrile and racemic 2-aminobutan-1-ol) is complexed with Ni(II), X-ray crystallography reveals a centrosymmetric trans-[Ni(L)₂] square-planar geometry with Ni–N(oxazoline) = 1.8856(11) Å, Ni–O(phenolate) = 1.8484(10) Å, and bite angle O1–Ni1–N1 = 92.22(5)° [1]. The title compound [2-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol provides an analogous bidentate N,O-donor framework but with a neutral hydroxymethyl oxygen replacing the anionic phenolate, enabling the construction of charge-neutral metal complexes with distinct solubility profiles while preserving the 4-ethyl-derived chiral pocket and the rigid five-membered chelate ring [1][2]. This contrasts with achiral 2-(4,5-dihydrooxazol-2-yl)phenol (Hphox), which lacks the 4-ethyl substituent and cannot impart stereochemical information to the metal center [2].

Coordination Chemistry Chiral Ligand Design Crystal Engineering

Evidence 2: Chiral Maleimide Monomer (R)-EOPMI Derived from the Title Compound Produces Optically Active Polymers with [α]D (+)-11° to 34°

The title compound serves as the direct synthetic precursor to (R)-N-[o-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]maleimide ((R)-EOPMI), a chiral maleimide monomer synthesized for the first time by Jiang and Ni (2004) from the corresponding 2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenylamine [1]. Radical and anionic polymerization of (R)-EOPMI yields optically active poly(EOPMI) with specific optical rotation [α]D = (+)-11° to 34°, molecular weight Mw = 3,000–5,000 Da [2]. Critically, when the 4-ethyl chiral center is replaced by a geminal dimethyl group (DMOPMI monomer), the resulting polymer is optically inactive, confirming that the 4-ethyl stereochemistry embedded in the title compound is the sole source of chiroptical function [1][3]. Furthermore, anionic polymerization of (R)-EOPMI produces polymers with significantly higher specific rotation than radical polymerization at comparable molecular weight, indicating stronger asymmetric induction under anionic initiation conditions [2].

Chiral Polymer Synthesis Optical Activity Asymmetric Induction

Evidence 3: Spin-Canted Weak Ferromagnetism with TN = 5.6 K Exclusively Observed for Mn(III)–HEtphox Chains Bearing the 4-Ethyl Chiral Substituent

Three 1D Mn(III) azide-bridged coordination polymers were assembled using achiral Hphox (2-(4,5-dihydrooxazol-2-yl)phenol) and chiral HEtphox (2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenol) ligands [1]. The HEtphox-derived polymer [Mn(Etphox)₂(N₃)]ₙ (compound 2) is a spin-canted weak ferromagnet with a Néel temperature TN = 5.6 K and exhibits metamagnetic behavior featuring a two-step magnetic phase transition [1]. In contrast, the Hphox-derived polymer [Mn(phox)₂(N₃)]ₙ (compound 1) displays only antiferromagnetic coupling without spin canting or long-range magnetic ordering [1]. The emergence of canted ferromagnetism is attributed to the steric and electronic influence of the 4-ethyl substituent, which alters the Mn–N₃–Mn bridging angle and interchain packing relative to the unsubstituted Hphox analog [1][2].

Molecular Magnetism Coordination Polymers Chiral Magnets

Evidence 4: Ruthenium Half-Sandwich Catalysts with the 4-Ethyl-Oxazoline–Phenolate Ligand Outperform 4-Methyl and 4-Phenyl Analogs in Catalytic Transfer Hydrogenation Yield

Five [Ru(p-cymene)LCl] half-sandwich complexes bearing phenolate–oxazoline ligands with varying C-4 substituents (H, methyl, ethyl, phenyl, gem-dimethyl) were synthesized and evaluated for catalytic transfer hydrogenation of nitroarenes to anilines using isopropanol as the hydride source [1]. The complex containing the 4-ethyl-substituted oxazoline ligand (complex 3) exhibited higher catalytic activity compared to complexes with 4-methyl (complex 2) and 4-phenyl (complex 4) substituents, ascribing its superior performance to the optimal balance between steric bulk at the chiral pocket and conformational flexibility of the ethyl group, which facilitates both substrate approach and hydride transfer [1]. While the 4,5-dihydro (H, complex 1) and 4,4-dimethyl (complex 5) variants also showed activity, the 4-ethyl ligand uniquely combines the chiral induction capacity of a monosubstituted stereocenter with intermediate steric demand that neither the unsubstituted (too small) nor the dimethyl-substituted (too crowded) variants can replicate [1].

Transfer Hydrogenation Ruthenium Catalysis Ligand Steric Tuning

Evidence 5: Regioisomeric Hydroxymethyl Placement Dictates Corrosion Inhibition Mechanism: C-4 Hydroxymethyl (C1) Acts as Mixed-Type Inhibitor, Whereas Ortho-Phenyl Hydroxymethyl (Title Compound) Enables N,O-Chelation on Metal Surfaces

The regioisomer (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol (C1), bearing the hydroxymethyl group at the oxazoline 4-position rather than on the phenyl ring, was evaluated as a corrosion inhibitor for mild steel in 1 M HCl using gravimetric, EIS, and potentiodynamic polarization techniques [1]. C1 acts as a mixed-type inhibitor with cathodic predominance and follows Langmuir adsorption isotherm behavior [1]. In contrast, the title compound [2-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol possesses the hydroxymethyl group ortho to the oxazoline ring on the phenyl substituent, creating a bidentate N(oxazoline),O(hydroxymethyl) chelating motif capable of forming five-membered metallacycles upon surface adsorption [1]. This chelation geometry is structurally impossible for the C-4-hydroxymethyl regioisomer C1, where the hydroxymethyl and oxazoline nitrogen are separated by a quaternary carbon and cannot simultaneously coordinate to a single metal center [1].

Corrosion Inhibition Electrochemical Impedance Spectroscopy Adsorption Isotherm

Evidence 6: Chiral Copolymer Chiral Stationary Phases from OPMI Monomers Exhibit Enantioselective HPLC Resolution of Amino Acids, Hydroxy Acids, and BINOL—Function Absent in Non-Chiral Oxazoline Analogs

Free-radical copolymerization of N-(oxazolinyl)phenylmaleimides (OPMI) bearing a chiral oxazoline residue at the ortho-position of the phenyl group—including the 4-ethyl variant (EOPMI) derived from the title compound—with methyl methacrylate (MMA) yields optically active copolymers poly(OPMI-co-MMA) [1]. These copolymers, when coated on macroporous silica gel, function as chiral stationary phases (CSPs) for HPLC and exhibit enantioselective resolution of racemic amino acids, hydroxy acids, and 1,1′-bi-2-naphthol (BINOL) in both normal-phase and reversed-phase modes [1]. The monomer reactivity ratios and Alfrey–Price Q–e values confirm that OPMI has a distinct tendency to cross-propagate with MMA, with MMA inclined toward block formation [1]. Columns containing copolymers with higher chiral component content (higher OPMI feed ratio) show enhanced enantioselectivity, directly linking the chiral oxazoline moiety—ultimately derived from the title compound's 4-ethyl-4,5-dihydrooxazole scaffold—to chromatographic performance [1].

Chiral Stationary Phase Enantioseparation HPLC

Priority Application Scenarios Where [2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol Delivers Verifiable Functional Advantage


Scenario 1: Synthesis of Enantiomerically Pure Bidentate N,O-Ligands for Asymmetric Transition Metal Catalysis

The compound is the direct precursor to 2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenylamine, which is subsequently elaborated into chiral phenolate–oxazoline (HEtphox-type) or hydroxymethyl–oxazoline bidentate ligands [1]. These ligands form well-characterized Ni(II) square-planar complexes with defined bond metrics (Ni–N 1.8856 Å, Ni–O 1.8484 Å) [2] and Ru(II) half-sandwich catalysts that achieve good to excellent yields in transfer hydrogenation of nitroarenes, outperforming the 4-methyl and 4-phenyl ligand variants [3]. Procurement of the title compound in enantiomerically pure form is essential for generating non-racemic metal catalysts for asymmetric Diels–Alder reactions, allylic alkylations, and cyclopropanations [1][2].

Scenario 2: Fabrication of Optically Active Poly(maleimide) Chiral Stationary Phases for Preparative HPLC Enantioseparation

Conversion of the title compound to (R)-EOPMI monomer followed by radical or anionic polymerization yields optically active polymers with [α]D = (+)-11° to 34° [1]. Copolymerization with methyl methacrylate and coating onto macroporous silica provides CSPs that resolve racemic amino acids, hydroxy acids, and BINOL in both normal-phase and reversed-phase HPLC modes [2]. The achiral 4,4-dimethyl analog DMOPMI produces polymers with zero optical rotation and no chiral recognition ability, establishing that the 4-ethyl stereochemistry encoded in the title compound is the sole functional driver of enantioselectivity [1].

Scenario 3: Construction of Spin-Canted Molecular Magnets Based on Mn(III)–Oxazoline 1D Coordination Polymers

The chiral HEtphox ligand derived from the 4-ethyl-oxazoline scaffold assembles with Mn(III) and azide co-ligands into 1D chains displaying spin-canted weak ferromagnetism with TN = 5.6 K and a two-step metamagnetic phase transition [1]. The achiral Hphox ligand (C-4 unsubstituted) yields only antiferromagnetic coupling without long-range ordering [1]. This qualitative magnetic divergence—paramount for molecular spintronics and quantum information materials—is directly attributable to the 4-ethyl stereocenter that is structurally encoded in the title compound and retained in its HEtphox derivative.

Scenario 4: Corrosion Inhibitor Development Exploiting Ortho-Hydroxymethyl N,O-Chelation on Mild Steel Surfaces in Acidic Media

The ortho-hydroxymethyl substitution pattern of the title compound enables bidentate N(oxazoline),O(hydroxymethyl) chelation on metal surfaces, forming a five-membered metallacycle upon adsorption [1]. This chelation geometry is structurally inaccessible to the regioisomeric C-4-hydroxymethyl variant C1, which adsorbs as a monodentate or sterically constrained bidentate inhibitor [1]. While direct head-to-head IE data remain to be generated, the chelation advantage predicted by molecular geometry supports the selection of the ortho-substituted isomer for formulating corrosion inhibitor packages targeting mild steel protection in HCl pickling and acid cleaning operations [1][2].

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